(-)-二异松蒎基氯代硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

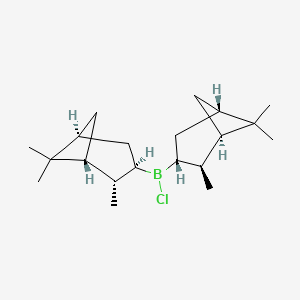

Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane, also known as Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane, is a useful research compound. Its molecular formula is C20H34BCl and its molecular weight is 320.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成中的不对称交叉偶联

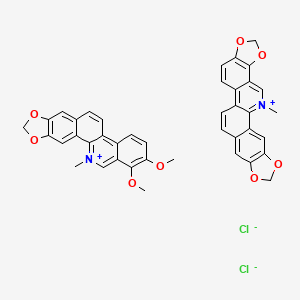

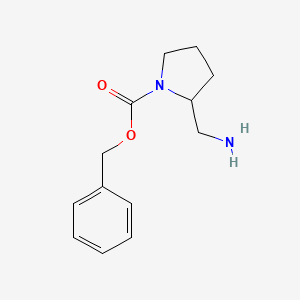

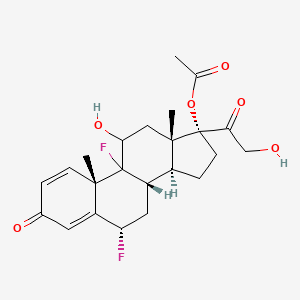

该化合物用于双镍/光氧化还原催化不对称交叉偶联,以获得手性苄基硼酸酯 {svg_1}. 这种方法在温和条件下进行(可见光,环境温度,无强碱),以获得具有良好官能团耐受性和优异对映选择性的通用苄基硼酸酯 {svg_2}.

硼酸衍生物的合成

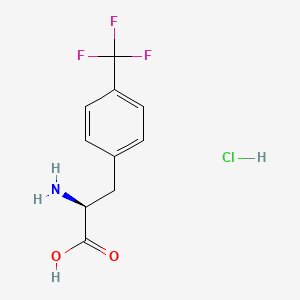

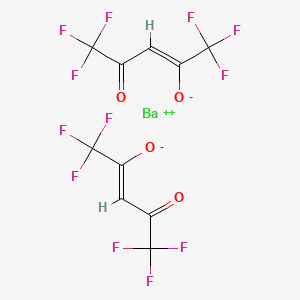

它用于合成硼酸衍生物 {svg_3}. 硼酸及其螯合物衍生物是用于交叉偶联反应,催化,药物化学,聚合物或光电子材料的有机硼烷化合物的一个子类 {svg_4}.

含硼分子的骨架重排

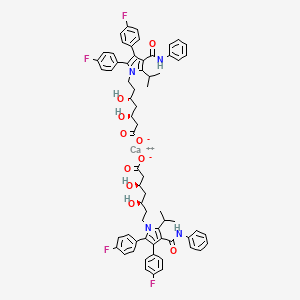

一个包含三配位氯代硼烷部分的环烯烃分子,表现出硼烷-烯烃接近效应,在氯离子抽象后发生骨架重排,生成具有硼鎓(η 5 -环戊二烯基–B + –R)结构的三维大环分子 {svg_5}.

氯代硼烷的甲醇解

氯代硼烷的甲醇解产生副产物,该副产物在真空下除去。 该过程用于合成某些化合物 {svg_6}.

区域选择性官能化的催化

可以使用该化合物合成的硼酸催化二醇,碳水化合物或环氧化合物开环反应的区域选择性官能化 {svg_7}.

生物活性化合物的合成

属性

CAS 编号 |

85116-37-6 |

|---|---|

分子式 |

C20H34BCl |

分子量 |

320.7 g/mol |

IUPAC 名称 |

chloro-[(2R,3S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(2S,3R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |

InChI |

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12+,13?,14?,15?,16?,17-,18+ |

InChI 键 |

PSEHHVRCDVOTID-DDAPMLTFSA-N |

SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |

手性 SMILES |

B([C@@H]1CC2CC([C@H]1C)C2(C)C)([C@H]3CC4CC([C@@H]3C)C4(C)C)Cl |

规范 SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl |

同义词 |

Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-borane; _x000B_[1R-[1α,2β,3α(1R*,2S*,3R*,5R*),5α]]-Chlorobis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-borane; (-)-B-Chlorodiisopinocampheylborane; (-)-Chlorodiisopinocampheylborane; (-)-DIP-Cl; |

产品来源 |

United States |

Q1: What makes (-)-Diisopinocampheyl chloroborane particularly useful in the synthesis of pharmaceuticals like Latanoprost?

A1: (-)-Diisopinocampheyl chloroborane exhibits high enantioselectivity when reducing prochiral ketones to chiral alcohols. [] This is crucial in pharmaceutical synthesis, where the desired biological activity often resides in a specific enantiomer of a drug molecule. In the case of Latanoprost, a glaucoma medication, a key step involves the reduction of a ketone to form the (S)-enantiomer of the alcohol. (-)-Diisopinocampheyl chloroborane's ability to selectively produce this enantiomer with high purity (>95%) makes it an ideal reagent for this synthesis. [] This selectivity drastically simplifies the purification process, as separating enantiomers can be complex and costly.

Q2: Are there any drawbacks to using (-)-Diisopinocampheyl chloroborane compared to other reducing agents?

A2: While effective, (-)-Diisopinocampheyl chloroborane can sometimes lead to nonlinear effects in reactions, meaning the enantiomeric excess of the product doesn't always correlate linearly with the enantiomeric purity of the reagent. [] Factors like reagent preparation and stoichiometry can influence this. [] Researchers need to carefully optimize reaction conditions to ensure reproducible and predictable outcomes when using this reagent.

Q3: Beyond Latanoprost synthesis, what other applications utilize (-)-Diisopinocampheyl chloroborane's unique properties?

A3: The pharmaceutical industry leverages this reagent for various chiral intermediates. One example is the synthesis of 2-[[3-(S)-[3-[2-(7-chloro-2-quinolyl) ethenyl] phenyl]-3-hydroxypropyl] methyl benzoate, a key intermediate for Montelukast sodium, an asthma medication. [] (-)-Diisopinocampheyl chloroborane facilitates a crucial asymmetric reduction step, again highlighting its value in constructing chiral centers found in many drug molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)